molecular formula C27H30N2O6 B13458321 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid

2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid

Cat. No.: B13458321
M. Wt: 478.5 g/mol
InChI Key: BNWBHGGBMNBUPY-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group, making it valuable in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid typically involves multiple steps, including the protection of amine groups and the formation of the desired acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is widely used in:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid involves its ability to protect amine groups during chemical reactions. The Boc and Fmoc groups prevent unwanted side reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is unique due to its combination of Boc and Fmoc protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic processes and research applications .

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C27H30N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-12-14-29(15-13-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-16H2,1-3H3,(H,28,32)(H,30,31)

InChI Key

BNWBHGGBMNBUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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